Cas no 412925-38-3 (3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid)

3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid
- 412925-38-3
- EN300-1838034
-
- インチ: 1S/C12H17NO3/c1-7-4-9(10(13)6-12(14)15)11(16-3)5-8(7)2/h4-5,10H,6,13H2,1-3H3,(H,14,15)
- InChIKey: AWIVHJOFWCYVHS-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C)C(C)=CC=1C(CC(=O)O)N
計算された属性
- せいみつぶんしりょう: 223.12084340g/mol
- どういたいしつりょう: 223.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
- 疎水性パラメータ計算基準値(XlogP): -1.3
3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1838034-0.5g |
3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid |
412925-38-3 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-1838034-0.1g |
3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid |
412925-38-3 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-1838034-2.5g |
3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid |
412925-38-3 | 2.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1838034-5.0g |
3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid |
412925-38-3 | 5g |
$2692.0 | 2023-06-01 | ||
Enamine | EN300-1838034-1.0g |
3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid |
412925-38-3 | 1g |
$928.0 | 2023-06-01 | ||
Enamine | EN300-1838034-0.25g |
3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid |
412925-38-3 | 0.25g |
$708.0 | 2023-09-19 | ||
Enamine | EN300-1838034-5g |
3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid |
412925-38-3 | 5g |
$2235.0 | 2023-09-19 | ||
Enamine | EN300-1838034-10g |
3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid |
412925-38-3 | 10g |
$3315.0 | 2023-09-19 | ||
Enamine | EN300-1838034-10.0g |
3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid |
412925-38-3 | 10g |
$3992.0 | 2023-06-01 | ||
Enamine | EN300-1838034-0.05g |
3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid |
412925-38-3 | 0.05g |
$647.0 | 2023-09-19 |
3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acidに関する追加情報
Professional Introduction to 3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic Acid (CAS No. 412925-38-3)
3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 412925-38-3, exhibits a unique structural framework that positions it as a potential candidate for various biological and chemical applications. The presence of both amino and carboxylic acid functional groups, coupled with a complex aromatic ring system, makes this molecule of particular interest for researchers exploring novel synthetic pathways and pharmacological targets.
The molecular structure of 3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid consists of a propanoic acid backbone substituted with an aromatic ring at the alpha position. The aromatic ring is further modified with methoxy and dimethyl groups, which contribute to its distinct electronic properties and potential interactions with biological targets. This structural complexity suggests that the compound may exhibit multiple modes of action, making it a promising subject for further investigation in drug discovery and development.
In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds due to their diverse biological activities. The aromatic system in 3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid is particularly noteworthy, as it resembles several known bioactive molecules that have shown efficacy in treating various diseases. The methoxy and dimethyl substituents on the aromatic ring can influence the compound's solubility, metabolic stability, and binding affinity to biological receptors. These factors are critical in determining its potential as a lead compound for therapeutic applications.
One of the most exciting aspects of studying 3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid is its potential role in modulating enzymatic pathways. The amino group at the terminal position of the propanoic acid chain can serve as a nucleophilic site for reactions involving enzymes such as kinases and proteases. Additionally, the aromatic ring system may interact with transcription factors or other regulatory proteins, influencing cellular processes at multiple levels. Such interactions are highly relevant in the development of drugs targeting complex diseases like cancer, inflammation, and neurodegenerative disorders.
The synthesis of 3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid presents both challenges and opportunities for organic chemists. The need to introduce multiple functional groups in a single step while maintaining high yield and purity requires innovative synthetic strategies. Advances in catalytic methods and green chemistry have opened new avenues for constructing this molecule efficiently. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the methoxy and dimethyl groups onto the aromatic ring with high precision. Such methodologies not only enhance synthetic efficiency but also minimize environmental impact.
In addition to its synthetic significance, 3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid has been studied for its potential role as an intermediate in the production of more complex molecules. Researchers have explored its use in generating derivatives that exhibit enhanced pharmacological properties. For example, coupling this compound with other heterocyclic structures could lead to novel scaffolds with improved bioavailability and target specificity. Such derivatives may offer new therapeutic options for conditions where existing treatments are limited or ineffective.
The growing interest in computational chemistry has also contributed to the study of 3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at an atomic level. By simulating these interactions computationally, scientists can identify key binding sites and optimize the molecule's structure for better efficacy. This approach has accelerated drug discovery pipelines significantly by reducing the need for extensive experimental screening.
Ethical considerations are paramount when developing new pharmaceuticals based on compounds like 3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid. Ensuring that research is conducted responsibly involves rigorous testing for safety and efficacy before moving into clinical trials. Collaborative efforts between academia and industry are essential to navigate these challenges effectively while maintaining high standards of scientific integrity.
The future prospects for 3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid appear promising as more research unfolds. Its unique structural features make it a versatile building block for developing novel therapeutics across multiple therapeutic areas. As our understanding of biological systems continues to evolve through interdisciplinary approaches combining chemistry, biology, and medicine; compounds such as this one will play an increasingly important role in addressing unmet medical needs worldwide.
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